2-Phenyl-4-hydroxy-1,2,3-triazole
Overview
Description
2-Phenyl-4-hydroxy-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. The presence of a phenyl group and a hydroxyl group in the 2- and 4-positions, respectively, imparts unique chemical and biological properties to this compound. Triazoles are known for their versatility in medicinal chemistry, exhibiting a wide range of biological activities such as antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
2-Phenyl-4-hydroxy-1,2,3-triazole, also known as 2-phenyl-1H-triazol-5-one, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors Triazole compounds in general have been found to interact with a wide range of targets, including enzymes and receptors, showing versatile biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction . These interactions can result in changes in the function of the target, leading to the observed biological effects.
Biochemical Pathways
Triazole compounds in general have been found to affect a variety of biochemical pathways due to their ability to interact with a wide range of enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interactions.
Pharmacokinetics
A study on 1,2,3-triazole hybrids with amine-ester functionality indicated that the compounds possess a favorable profile and can be considered as patient compliant . This suggests that this compound may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
Triazole compounds in general have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . These effects are likely the result of the compound’s interactions with its targets.
Action Environment
A study on the green synthesis of 1,4-disubstituted 1,2,3-triazoles highlighted the importance of using eco-friendly materials and methodologies, suggesting that environmental factors could potentially influence the synthesis and action of triazole compounds .
Biochemical Analysis
Biochemical Properties
2-Phenyl-4-hydroxy-1,2,3-triazole is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to the presence of two carbon and three nitrogen atoms in the triazole nucleus, which makes it readily capable of binding . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature.
Cellular Effects
Triazoles and their derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazoles can interact at the active site of a receptor as a hydrogen bond acceptor and as a donor . This interaction can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
It is known that many triazole drugs have been reported to cause adverse events such as hepatotoxicity and hormonal problems .
Metabolic Pathways
It is known that 1,2,3-triazole-containing compounds are capable of being integrated into nucleic acid metabolism through the action of cellular kinases .
Transport and Distribution
Due to its polar nature, the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-hydroxy-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in an acidic medium. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-hydroxy-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-phenyl-4-oxo-1,2,3-triazole.
Reduction: Formation of 2-phenyl-4-hydroxy-1,2,3-dihydrotriazole.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Phenyl-4-hydroxy-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for developing new antibiotics and antioxidants.
Medicine: Potential use in the development of anticancer and antiviral drugs due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different substitution patterns.
1,2,3-Triazole: The parent compound without the phenyl and hydroxyl groups.
4-Hydroxy-1,2,3-triazole: Lacks the phenyl group but retains the hydroxyl group
Uniqueness
2-Phenyl-4-hydroxy-1,2,3-triazole is unique due to the presence of both the phenyl and hydroxyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-1H-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-9-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBEAXZSAOCHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2NC(=O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-42-8 | |
Record name | 2-phenyl-2H-1,2,3-triazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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